molecular formula C10H18N4 B1425104 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride CAS No. 1249186-95-5

4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Cat. No. B1425104
M. Wt: 194.28 g/mol
InChI Key: YRCCRQCOKZAJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride” is a unique chemical that has been used in early discovery research . Some synthesized compounds related to it have shown potent inhibitory activity against gram-positive bacteria staphylococcus aureus .


Molecular Structure Analysis

The molecular structure of “4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride” can be represented by the linear formula: C6H13N4Cl1 . The SMILES string representation is NCC1=NN=CN1CCC.Cl .


Physical And Chemical Properties Analysis

The compound is a solid . It is thermally stable with decomposition onset temperatures ranging from 147–228 °C . It exhibits acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance .

Safety And Hazards

The compound is classified as Eye Irritant 2 and Skin Sensitizer 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

4-(4-propyl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-2-7-14-8-12-13-10(14)9-3-5-11-6-4-9/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCCRQCOKZAJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NN=C1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
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4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
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4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
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4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
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4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 6
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4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

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